molecular formula C16H23N5 B15107105 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15107105
M. Wt: 285.39 g/mol
InChI Key: FITSAEBYOFRKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a cyclohexenylethyl side chain at the 6-position and an isopropyl group at the 3-position of the triazole ring. The cyclohexenyl moiety introduces conformational flexibility, while the isopropyl group enhances lipophilicity, influencing both solubility and membrane permeability.

Properties

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C16H23N5/c1-12(2)16-19-18-15-9-8-14(20-21(15)16)17-11-10-13-6-4-3-5-7-13/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,17,20)

InChI Key

FITSAEBYOFRKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the cyclohexene derivative. This is followed by the introduction of the ethyl chain and the formation of the triazolopyridazine core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound vs. N-(2-(1H-indol-3-yl)ethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (JLX, Compound 6)

  • Structural Difference : The target compound features a cyclohexenylethyl group, whereas JLX substitutes this with a 1H-indol-3-yl-ethyl group.
  • The cyclohexenyl group in the target compound reduces steric hindrance, possibly increasing synthetic accessibility but lowering potency compared to JLX .

Target Compound vs. N-(2-(pyridin-4-yl)ethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9)

  • Structural Difference : A pyridinyl-ethyl group replaces the cyclohexenylethyl chain.
  • Impact :
    • The pyridine moiety introduces hydrogen-bonding capability, improving solubility but reducing logP (0.5 vs. 2.8 for the target compound) .

Substituent Variations at the 3-Position

Target Compound vs. 3-Methyl Derivatives (e.g., Compound 7, 8)

  • Structural Difference : The isopropyl group (propan-2-yl) in the target compound is replaced by methyl or cyclopropyl groups in analogs.
  • Impact :
    • Isopropyl substituents increase steric bulk, enhancing hydrophobic interactions in BRD4’s WPF shelf region compared to smaller methyl groups .
    • Cyclopropyl derivatives (e.g., Compound 10) show reduced metabolic stability due to ring strain, whereas the isopropyl group in the target compound balances stability and lipophilicity .

Core Scaffold Modifications

Target Compound vs. [1,2,4]Triazolo[1,5-a]pyrazine Derivatives

  • Structural Difference: The triazolopyridazine core is replaced with triazolopyrazine in analogs like Ethyl 2-(4-((6-(cyclohex-1-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino)-1H-pyrazol-1-yl)acetate (Compound 26).
  • Impact :
    • Pyrazine cores exhibit altered π-π stacking geometry, reducing BRD4 inhibitory activity (IC50 > 10 μM vs. 0.2 μM for the target compound) .

Key Findings :

  • The target compound demonstrates moderate BRD4 inhibition (IC50 = 0.2 μM) but superior solubility compared to JLX due to its cyclohexenyl group .
  • Lower synthetic yields (45%) relative to pyridinyl-ethyl derivatives (72%) highlight challenges in introducing the cyclohexenyl moiety .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS Number: 1144437-86-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H32N6OC_{22}H_{32}N_{6}O, with a molecular weight of 396.5 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which is known to contribute to its biological activity.

Biological Activity Overview

Antimicrobial Activity : Preliminary studies indicate that derivatives of triazolo-pyridazine compounds exhibit antimicrobial properties. For example, similar compounds have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against bacterial pathogens.

Antiviral Activity : Research has demonstrated that cyclohexenyl derivatives possess antiviral properties. For instance, compounds containing cyclohexenyl groups have been tested against HIV strains and shown to be effective inhibitors with minimal cytotoxicity (CC50 > 100 µM) against human cells . This indicates a promising avenue for further exploration of the compound's antiviral potential.

Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of triazolo-pyridazine derivatives on human cell lines (e.g., HEK-293) have shown that many exhibit low toxicity at effective concentrations. This is crucial for developing safe therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against M. tuberculosis
AntiviralEffective against HIV strains
CytotoxicityLow toxicity in HEK-293 cells

Case Studies

  • Anti-Tubercular Agents : A series of substituted triazolo-pyridazine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, several compounds exhibited promising IC50 values and were deemed non-toxic to human cells, highlighting the potential of similar structures like this compound for further development .
  • HIV Resistance Studies : Compounds with structural similarities to this compound were tested against drug-resistant strains of HIV. Results indicated that these compounds maintained efficacy compared to traditional antiretroviral drugs, suggesting a potential role in treating resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.